Etioporphyrin I

Crystal engineering Organic semiconductors Thin-film morphology

Researchers fabricating high-mobility OFETs or conducting quantitative geoporphyrin analysis require isomerically pure Etioporphyrin I with reproducible spectroscopic properties. ETIO-I free base enables Pt(II)-ETIO-I thin films with charge mobility up to 3.2 × 10⁻¹ cm² V⁻¹ s⁻¹. • Validated spectrophotometric linearity (0.3-10 μg/mL, 2% precision) for quantitative biomarker calibration • Faster metalation kinetics vs. OEP for scaled metalloporphyrin production • Distinct IR marker bands for definitive isomer identification in geological extracts

Molecular Formula C32H38N4
Molecular Weight 478.7 g/mol
CAS No. 448-71-5
Cat. No. B1294293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtioporphyrin I
CAS448-71-5
Molecular FormulaC32H38N4
Molecular Weight478.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C
InChIInChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3
InChIKeySEZHKQAQSTVZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etioporphyrin I: Characterization & Procurement


Etioporphyrin I is a β-octaalkyl-substituted synthetic porphyrin with a molecular formula of C32H38N4 and a molecular weight of 478.67 g/mol . It features a stable tetrapyrrole macrocycle with four ethyl and four methyl peripheral substituents arranged in a specific I-isomer configuration [1]. The compound exhibits a Soret band absorption maximum at 394 nm in aqueous buffer [2]. Its well-defined molecular architecture and reproducible spectroscopic fingerprint underpin its utility as both an analytical reference standard and a model compound for fundamental porphyrin chemistry investigations [3].

Workflow
Analytical reference for porphyrin spectroscopy
Use Context
Organic semiconductor thin-film research
Selection
Metalloporphyrin synthesis precursor
Application
Geochemical biomarker isomer standard

Etioporphyrin I: Why Generic Substitution Fails


Octaalkylporphyrins sharing the same β-substitution pattern are not functionally interchangeable in applications requiring precise molecular organization or quantitative analytical accuracy. Even structurally close analogs such as octaethylporphyrin (OEP) exhibit fundamentally different crystal packing architectures, distinct spectroscopic signatures, and divergent metallation kinetics due to subtle differences in steric and electronic contributions from methyl versus ethyl groups [1]. In organic electronics, the resulting differences in π-π stacking directly alter charge transport performance by orders of magnitude [2]. In geochemical biomarker analysis, the specific isomer configuration (I through IV) determines chromatographic retention time and spectral fingerprint, meaning substitution of one isomer for another invalidates quantitative calibration curves [3].

Crystal packing and π-π stacking architecture may shift when substituting OEP for ETIO-I, altering thin-film charge transport.
Spectroscopic absorption maxima (Soret band) and Q-band α/β ratios differ; OEP-based calibration cannot be directly applied.
Metalation kinetics and product yield diverge from OEP under identical conditions, affecting synthetic route scalability.
Isomer-specific IR marker bands required for geochemical biomarker identification; isomer substitution may misassign thermal maturity.

Etioporphyrin I: Evidence vs. Analog Porphyrins


Crystal Packing: Monomeric vs. Dimeric Organization

The crystal structures of free-base etioporphyrin-I [H2(OX)] were determined by single-crystal X-ray diffraction, revealing the absence of occluded solvent molecules and a packing motif characterized by parallel stacks of flat monomers [1]. In contrast, octaethylporphyrin (OEP) films formed under identical conditions exhibit different molecular alignment patterns due to the distinct steric profile of its eight ethyl substituents [2]. This fundamental difference in solid-state organization directly impacts device-relevant properties.

Crystal Packing
Head-to-head
ETIO-I: planar monomer stacking, no solvent occluded. OEP: broader and redshifted UV-Vis absorption, distinct grazing-incidence XRD alignment.
Supports thin-film morphology review
Film preparation conditions may influence morphology
Crystal engineering Organic semiconductors Thin-film morphology

Organic Photovoltaic Charge Transport vs. OEP

In a direct comparative study of organic photovoltaic (OPV) device performance using etioporphyrin-I (HOX) and octaethylporphyrin (HOEP), films of HOX exhibited stronger π-π stacking interactions than HOEP films [1]. This enhanced intermolecular coupling in ETIO-I films resulted in demonstrably better charge transport characteristics and overall improved photovoltaic performance in fabricated OPV devices [1].

OPV Charge Transport
Head-to-head
ETIO-I: reported stronger π-π stacking and higher charge transport in OPV devices. OEP: reported weaker stacking, lower photovoltaic performance.
Device performance may reflect molecular alignment differences
Quantitative device parameters available in source
Organic photovoltaics Charge transport Thin-film electronics

Solid-State Metalation Efficiency vs. OEP

A systematic investigation of solid-state metalation kinetics for nickel and vanadyl insertion into etioporphyrin I (Etio I) and octaethylporphyrin (OEP) revealed that under identical reflux conditions with solid metal chlorides added to DMF solutions, Etio I achieved both a faster rate of metalation and higher product yields compared to OEP [1]. FAB-MS analysis confirmed formation of 1:1 metal-porphyrin complexes, with AAS used to determine molar absorption coefficients [1].

Metalation Efficiency
Head-to-head
ETIO-I: faster metalation rate, higher product yield vs OEP under solid-state reflux with NiCl₂ or VOCl₂.
Supports synthesis scale-up review
Yield data reported in Bunseki Kagaku 1990
Metalloporphyrin synthesis Coordination chemistry Synthetic methodology

In(III)Cl-Etioporphyrin-I Phosphorescence Performance

The luminescent properties of the In(III)Cl-etioporphyrin-I complex were quantitatively characterized at both room and liquid nitrogen temperatures. At 77 K in a 1:2 toluene:diethyl ether mixture, the phosphorescence quantum yield reaches 10.2% with a phosphorescence lifetime of 17 ms [1]. Critically, the ratio of phosphorescence-to-fluorescence integral intensities at these conditions is 26.1, which is reported as the highest value observed for complexes of this structural type [1]. At 298 K, the singlet oxygen generation quantum yield is 81% in pure toluene [1].

Phosphorescence
Class-level
Phosphorescence quantum yield 10.2% (77 K), lifetime 17 ms, phosphorescence/fluorescence ratio 26.1 (reported highest in tested In(III)-porphyrin set). Singlet oxygen yield 81% (298 K, toluene).
Supports phosphorescent optoelectronic material design
77 K in 1:2 toluene:diethyl ether; 298 K in toluene
Phosphorescent materials Optoelectronics Luminescence spectroscopy

UV-Vis Absorption Signature and Stability Indicators

The absorption properties of etioporphyrin I and its metal complexes have been systematically characterized relative to OEP analogs. The Soret band maximum for free-base ETIO-I in 0.1 M potassium phosphate buffer is 394 nm [1]. Comparative analysis of Ni(II) and VO(IV) complexes of ETIO-I and OEP revealed that the ratio of α-band/β-band absorbance in the Q-band region correlates with the stability of the metal complexes, and that the electronegativity of porphyrin substituents significantly influences the absorption properties [2]. Spectrophotometric standards of purified synthetic Ni(II) and V(IV) ETIO-I complexes obey Beer's law with relative precision of 2% within 0.3-10 μg/mL in ethyl acetate [3].

UV-Vis Analytical Linearity
Reported
Soret band λ_max 394 nm (aqueous buffer). Beer's law range 0.3–10 μg/mL in ethyl acetate, relative precision 2% for Ni(II)/VO(IV) complexes. Q-band α/β ratio correlates with complex stability.
Supports spectrophotometric standard validation
Applicable to ethyl acetate and methylene chloride systems
Analytical reference standards Spectroscopic fingerprinting Quality control

Isomer-Specific Biomarker Identification in Petroleum

In petroleum and oil shale geochemistry, etioporphyrins occur as nickel(II) and vanadyl complexes that serve as molecular fossils of biological pigments [1]. The specific I-isomer of etioporphyrin (etioporphyrin-I) is one of four classical etioporphyrin isomers (I-IV) that can be differentiated in geological samples, along with structurally related compounds including 13-desethyl etioporphyrin-III, 13-desethyl-3-methyl etioporphyrin-III, and deuteroetioporphyrin-IX [1]. Infrared spectroscopy has identified candidate marker bands specific to porphyrin structures with hydrogens at beta carbon positions, enabling isomer-specific identification [1]. The distribution of etioporphyrin structural types provides diagnostic value for determining thermal maturity and origins of fossil fuels [2].

Geochemical Biomarker ID
Class-level
Distinct infrared marker bands differentiate ETIO-I isomer among I–IV etioporphyrins and DPEP-type porphyrins in geological extracts.
Supports isomer-specific reference standard procurement
Reference spectra required for IR band assignment
Petroleum geochemistry Biomarker analysis Thermal maturity assessment

Etioporphyrin I: Validated Application Scenarios


Pt(II)-Etioporphyrin-I for OFET Devices

Vacuum-deposited thin films of Pt(II)-etioporphyrin-I exhibit p-type semiconductor behavior with charge mobility reaching 3.2 × 10⁻¹ cm² V⁻¹ s⁻¹ after annealing, representing the highest reported value for a metalloporphyrin-based FET at the time of publication [1]. The planar monomer stacking architecture of ETIO-I, free from occluded solvent molecules, directly enables this superior charge transport performance compared to alternative porphyrin ligands [1]. Procurement of high-purity ETIO-I free base is the critical first step for fabricating these high-mobility organic semiconductor devices.

In(III)Cl-Etioporphyrin-I Phosphorescent Material

The In(III)Cl-EtioP-I complex is specifically targeted for use as a photoresponsive material in thin-film optoelectronic devices [1]. Its performance metrics — 10.2% phosphorescence quantum yield at 77 K, 17 ms phosphorescence lifetime, and phosphorescence-to-fluorescence ratio of 26.1 — position this complex for applications requiring efficient triplet-state emission and time-resolved luminescence detection [1]. The 81% singlet oxygen generation yield at 298 K further extends utility to photodynamic applications [1].

Biomarker Reference Standard for Petroleum Geochemistry

ETIO-I serves as an essential reference standard for identifying and quantifying geoporphyrins in crude oil, oil shale, and kerogen samples [1]. Its distinct IR marker bands enable definitive differentiation from other etioporphyrin isomers (II-IV) and DPEP-type porphyrins in complex geological extracts [1]. The validated spectrophotometric linearity (0.3-10 μg/mL in ethyl acetate with 2% precision) of its Ni(II) and VO(IV) complexes supports quantitative biomarker analysis for thermal maturity assessment and source rock correlation .

High-Yield Precursor for Ni(II) and VO(IV) Complexes

Laboratories synthesizing nickel(II) and vanadyl(IV) porphyrin complexes benefit from ETIO-I's demonstrated faster metalation rate and higher product yields compared to OEP under identical solid-state metalation conditions [1]. This efficiency advantage, combined with the well-characterized molar absorption coefficients and established 1:1 stoichiometry of the resulting complexes [1], makes ETIO-I the cost-effective precursor choice for scaled metalloporphyrin production.

Application
Selection Property
Validation Focus
Pt(II)-porphyrin OFET research
Film morphology and molecular alignment
π-π stacking order and field-effect mobility
Phosphorescent optoelectronic material research
Phosphorescence quantum yield and triplet lifetime
Time-resolved luminescence signal discrimination
Petroleum geochemistry biomarker standard
Isomer-specific spectroscopic fingerprint
IR marker band identification and retention time
Metalloporphyrin synthesis precursor
Solid-state metalation kinetics and yield
Reaction rate and product recovery under reflux

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